molecular formula C19H22BNO2 B577748 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1217891-71-8

9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B577748
CAS No.: 1217891-71-8
M. Wt: 307.2
InChI Key: AVCKYKVGQYBADD-UHFFFAOYSA-N
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Description

9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with 9-methylcarbazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step is the borylation of the carbazole derivative. This is usually achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or DMF) under an inert atmosphere.

    Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also be performed, especially on the boronic ester group, to yield different functionalized carbazole derivatives.

    Substitution: The boronic ester group allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, to introduce different aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are common in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinones, while substitution reactions can produce a wide range of arylated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Carbazole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The boronic ester group can be modified to enhance these activities or to improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound is investigated for its applications in materials science. Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its application. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with biological nucleophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Methylcarbazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    3-Bromo-9-methylcarbazole: Similar structure but with a bromine atom instead of the boronic ester, leading to different reactivity.

    9H-Carbazole-3-boronic acid: Contains a boronic acid group instead of the boronic ester, affecting its stability and reactivity.

Uniqueness

The unique combination of the carbazole core and the boronic ester group in 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

9-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)13-10-11-17-15(12-13)14-8-6-7-9-16(14)21(17)5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKYKVGQYBADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718875
Record name 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217891-71-8
Record name 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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